molecular formula C7H10N2O B11764329 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B11764329
M. Wt: 138.17 g/mol
InChI Key: KJVBLCMUGHNZRT-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 on the pyrazole ring and an ethanone group at position 3

Preparation Methods

The synthesis of 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and substituted pyrazoles.

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. In anti-inflammatory applications, it may act by modulating the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Another isomer with different substitution positions, affecting its physical and chemical properties.

    1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(1,4-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-5-4-9(3)8-7(5)6(2)10/h4H,1-3H3

InChI Key

KJVBLCMUGHNZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(=O)C)C

Origin of Product

United States

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